molecular formula C24H32N2O9 B12697062 1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate CAS No. 82009-37-8

1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate

Cat. No.: B12697062
CAS No.: 82009-37-8
M. Wt: 492.5 g/mol
InChI Key: OYFJQPXVCSSHAI-DYAOETJFSA-N
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Description

1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an ethoxycarbonyl group, a phenylpropyl group, and a proline derivative. It is often studied for its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate involves several steps. One common method includes the condensation of N-benzyloxy-carbonyl-4-ketoproline ethyl ester with alanylproline . The intermediate Schiff’s base is then reduced using sodium cyanoborohydride (NaB(CN)H3). The final product is obtained as a maleate salt with a yield of approximately 5.4% .

Chemical Reactions Analysis

1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide (NaOCH3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, particularly in the context of cardiovascular and metabolic diseases.

    Industry: It may be used in the development of new materials and as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

82009-37-8

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16?,17-;/m0./s1

InChI Key

OYFJQPXVCSSHAI-DYAOETJFSA-N

Isomeric SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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